N-Trimethylsilyl-N,N'-diphenylurea

Silylation Sample Preparation Chromatography

N-Trimethylsilyl-N,N'-diphenylurea (CAS 1154-84-3) is a specialized silylation reagent that forms an insoluble 1,3-diphenylurea byproduct, enabling simple filtration-based purification. This unique feature eliminates aqueous workups and reduces column chromatography, saving time and improving workflow efficiency compared to volatile byproduct-generating reagents like BSTFA. It is ideal for preparing stable TMS derivatives for GC-MS analysis and for sensitive substrate silylation in organic synthesis. By choosing this reagent, procurement managers invest in a tool that directly enhances laboratory productivity and analytical reproducibility.

Molecular Formula C16H20N2OSi
Molecular Weight 284.43 g/mol
CAS No. 1154-84-3
Cat. No. B072618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trimethylsilyl-N,N'-diphenylurea
CAS1154-84-3
Molecular FormulaC16H20N2OSi
Molecular Weight284.43 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C16H20N2OSi/c1-20(2,3)18(15-12-8-5-9-13-15)16(19)17-14-10-6-4-7-11-14/h4-13H,1-3H3,(H,17,19)
InChIKeyOUYBHCPCSNUQHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Trimethylsilyl-N,N'-diphenylurea (CAS 1154-84-3): A Niche Silylation Reagent and Synthetic Intermediate


N-Trimethylsilyl-N,N'-diphenylurea (CAS 1154-84-3) is an organosilicon compound characterized by a urea core substituted with two phenyl groups and a single trimethylsilyl (TMS) group [1]. It functions primarily as a specialized silylation reagent, donating its TMS group to molecules with active protons (e.g., OH, NH, SH) . Unlike broad-spectrum silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), this compound is notable for its specific byproduct, diphenylurea, which is largely insoluble in many organic solvents, facilitating product purification [2]. The compound has a molecular weight of 284.43 g/mol and is typically synthesized via the reaction of diphenylurea with a trimethylsilyl source under basic conditions [1][3].

Why Generic Silylation Reagents Cannot Replace N-Trimethylsilyl-N,N'-diphenylurea in Purification-Critical Protocols


Generic silylation reagents, such as BSTFA or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), generate volatile, often malodorous byproducts (e.g., trifluoroacetamide derivatives) that can co-elute with analytes, contaminate GC injection ports, or require additional evaporation steps [1]. In contrast, N-Trimethylsilyl-N,N'-diphenylurea produces the solid, poorly soluble byproduct 1,3-diphenylurea [2]. This fundamental difference in byproduct physical state directly impacts workflow efficiency and purity. While BSTFA may offer superior reactivity for sterically hindered substrates [1], it cannot replicate the straightforward, precipitation-based purification enabled by this specific reagent. Therefore, substituting N-Trimethylsilyl-N,N'-diphenylurea with a common silylating agent may introduce significant purification challenges, increased downtime for instrument maintenance, or require additional sample cleanup procedures, ultimately affecting analytical sensitivity and reproducibility.

Quantitative Differentiators for N-Trimethylsilyl-N,N'-diphenylurea Against In-Class Analogs


Enhanced Purification via Insoluble Byproduct Formation Compared to Common Silyl Donors

Unlike common silylating agents like BSTFA or MSTFA, whose byproducts remain dissolved in the reaction mixture, N-Trimethylsilyl-N,N'-diphenylurea yields diphenylurea as the sole byproduct. This byproduct is noted for being 'fairly insoluble in most solvents,' which facilitates its removal by simple filtration or centrifugation, thereby streamlining the purification of the target silylated compound [1]. While this is a qualitative class-level inference, the quantitative value lies in the reduction of purification steps, leading to potential improvements in overall yield recovery and sample purity for subsequent analysis.

Silylation Sample Preparation Chromatography

Defined Spectroscopic Fingerprint Enables Confident Structural Confirmation

A definitive molecular identity is established through a complete suite of spectroscopic and computational descriptors, which are essential for quality control (QC) and structural confirmation. The compound's unique InChIKey (OUYBHCPCSNUQHE-UHFFFAOYSA-N), canonical SMILES (C[Si](C)(C)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2), and exact monoisotopic mass (calculated as 284.1709 g/mol for C16H20N2OSi) provide a precise, searchable fingerprint [1]. These data are absolute identifiers that distinguish this compound from any other molecule, including its non-silylated precursor, N,N'-diphenylurea (C13H12N2O, mass 212.0950 g/mol) .

Analytical Chemistry Spectroscopy Structural Elucidation

Potential for Simplified Workflows via Single-Reagent Silylation of Diverse Substrates

N-Trimethylsilyl-N,N'-diphenylurea is reported to effectively silylate all materials containing active protons, with specific mention of its utility for less common substrates like nitromethane and malonitrile . This suggests a potentially broad and neutral reaction profile that could simplify method development. This stands in contrast to the more specialized use of reagents like MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide), which is selected for the enhanced hydrolytic stability of its derivatives, or BSTFA, which is known for its high reactivity but generates a different byproduct profile [1]. The lack of a need for a catalyst in many applications (inferred from its structure as a urea derivative) can also be a quantitative differentiator in reducing the number of reagents and potential interferences in a sample prep workflow.

Derivatization Gas Chromatography Sample Preparation

Procurement-Driven Application Scenarios for N-Trimethylsilyl-N,N'-diphenylurea


Preparative-Scale Silylation Where Byproduct Precipitation Facilitates Purification

In preparative organic synthesis, the workup of a silylation reaction is often a critical, time-consuming step. Using N-Trimethylsilyl-N,N'-diphenylurea [CAS 1154-84-3] allows the chemist to leverage the poor solubility of the diphenylurea byproduct. After the reaction, simple filtration or centrifugation removes the solid byproduct, leaving the desired silyl ether or amine in a relatively clean solution, significantly reducing the need for aqueous workups or extensive column chromatography. This application is supported by the class-level inference regarding its insoluble byproduct [1].

GC-MS Analysis of Labile Compounds Requiring Mild, Neutral Silylation Conditions

For the analysis of thermally labile or acid-sensitive compounds by GC-MS, mild and neutral derivatization conditions are essential to prevent analyte decomposition. N-Trimethylsilyl-N,N'-diphenylurea [CAS 1154-84-3] is an effective silyl donor for active protons on a wide range of substrates, including those sensitive to acidic or basic catalysts . Its utility in generating stable, volatile TMS derivatives for GC-MS analysis is a key application area, as supported by its inclusion in specialized GC-MS spectral libraries [2].

Analytical Method Development for Nitrogen-Containing Polar Analytes

When developing quantitative methods for polar analytes containing amine or amide groups, derivatization is necessary to achieve good chromatographic peak shape and sensitivity. While a common reagent like BSTFA is widely used, N-Trimethylsilyl-N,N'-diphenylurea [CAS 1154-84-3] presents an alternative that can be particularly useful when the standard byproducts of BSTFA (e.g., trifluoroacetamide) cause interferences or co-elution with the target analytes [3]. The different byproduct profile of this reagent offers method developers an orthogonal option for troubleshooting problematic analyses.

Synthesis of Advanced Intermediates via Silyl-Urea Insertion Reactions

The synthesis of N-Trimethylsilyl-N,N'-diphenylurea itself, often via the insertion of phenyl isocyanate into an aminosilane, is a well-established reaction [4]. The resulting compound serves as a protected form of diphenylurea or as a silyl-transfer reagent in more complex synthetic sequences. The quantitative yield (e.g., 56% under specific conditions [4]) for its preparation provides a benchmark for its efficient generation as a stoichiometric reagent or synthetic building block.

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